Cas no 2229537-67-9 (1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol)

1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol
- EN300-1775163
- [1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol
- 2229537-67-9
-
- インチ: 1S/C13H15NO/c1-14-8-5-10-3-2-4-11(12(10)14)13(9-15)6-7-13/h2-5,8,15H,6-7,9H2,1H3
- InChIKey: HFEKSHQQKYVSMF-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC=C3C=CN(C)C=23)CC1
計算された属性
- 精确分子量: 201.115364102g/mol
- 同位素质量: 201.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.2Ų
- XLogP3: 1.9
1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775163-0.05g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1775163-5.0g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1775163-10.0g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1775163-1.0g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1775163-1g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1775163-2.5g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1775163-0.1g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1775163-0.25g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1775163-5g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1775163-10g |
[1-(1-methyl-1H-indol-7-yl)cyclopropyl]methanol |
2229537-67-9 | 10g |
$4914.0 | 2023-09-20 |
1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
1-(1-methyl-1H-indol-7-yl)cyclopropylmethanolに関する追加情報
Recent Advances in the Study of 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol (CAS: 2229537-67-9)
The compound 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol (CAS: 2229537-67-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole and cyclopropylmethanol structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.
One of the key areas of interest is the compound's role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have optimized synthetic routes to produce 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol with high yield and purity, which is critical for subsequent pharmacological evaluations. The compound's stability and reactivity under different conditions have also been investigated, providing valuable insights for its handling and storage in laboratory settings.
In terms of biological activity, preliminary studies suggest that 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol exhibits modulatory effects on specific enzymatic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism. This interaction could have implications for its use in combination therapies, where it might influence the pharmacokinetics of co-administered drugs. Further in vitro and in vivo studies are needed to fully elucidate these effects and their therapeutic relevance.
Another promising avenue of research involves the compound's potential as a scaffold for the development of novel anticancer agents. The indole moiety is a well-known pharmacophore in oncology, and the addition of the cyclopropylmethanol group may enhance its binding affinity to specific cancer-related targets. Early-stage studies have demonstrated cytotoxic effects against certain cancer cell lines, although the exact mechanism remains under investigation. These findings underscore the need for more comprehensive studies to explore its efficacy and safety profiles.
Beyond its direct therapeutic applications, 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol is also being explored for its utility in chemical biology tools. Its structural features make it a suitable candidate for probe development, enabling researchers to study biological processes at the molecular level. For example, it has been used in fluorescence-based assays to monitor enzyme activity, offering a non-invasive means to track biochemical reactions in real-time.
In conclusion, the compound 1-(1-methyl-1H-indol-7-yl)cyclopropylmethanol (CAS: 2229537-67-9) represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical research. Its synthetic accessibility, combined with its diverse biological activities, makes it a valuable subject for ongoing and future studies. As research progresses, it is anticipated that this compound will play a pivotal role in the development of new therapeutic agents and chemical tools, contributing to advancements in medicine and biotechnology.
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